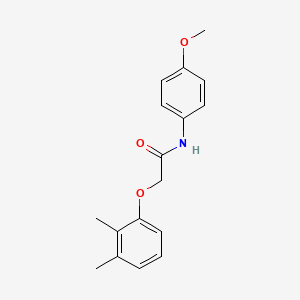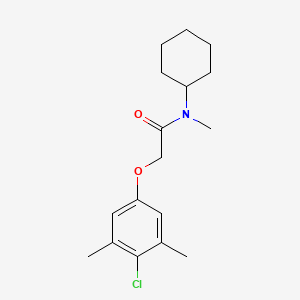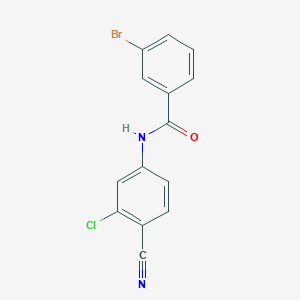![molecular formula C21H28N4O B5602721 N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5602721.png)
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of molecules similar to the specified compound often involves novel and efficient routes that leverage the chemistry of pyrazole and indole derivatives. For example, Bobko et al. (2012) developed a simple, novel, and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, demonstrating the versatility and potential for synthesizing related compounds (Bobko, Kaura, Evans, & Su, 2012).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed through spectroscopic methods and X-ray crystallography. For instance, Kumar et al. (2018) provided detailed structural insights into a novel pyrazole derivative, showcasing the importance of these techniques in understanding the molecular conformation and interactions within the crystal lattice (Kumara, Kumar, Kumar, & Lokanath, 2018).
Chemical Reactions and Properties
The chemical reactivity of the core structure, involving pyrazole and indole rings, allows for diverse chemical transformations. Ivanov et al. (2020) explored the synthesis and potential biological activity of novel pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones, revealing insights into the chemical reactivity and potential application of such compounds (Ivanov, Traven, & Minyaev, 2020).
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability and solubility, play a crucial role in their potential application. The study by Kumara et al. (2018) not only elucidated the structural aspects but also provided an analysis of the thermal stability and nonlinear optical properties of a pyrazole derivative, highlighting the multifaceted nature of these molecules (Kumara, Kumar, Kumar, & Lokanath, 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and the potential for forming diverse derivatives, are fundamental for understanding the utility of these compounds. Research by Ivanov (2021) on the synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-ones provides valuable insights into the chemical versatility and potential applications of such structures (Ivanov, 2021).
Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
Pyrazole derivatives have been designed and synthesized with a focus on insecticidal properties. For instance, Deng et al. (2016) discussed the target-based design and synthesis of new pyrazole amide derivatives, revealing two compounds with promising insecticidal activity against Helicoverpa armigera at low concentrations, comparable to tebufenozide, a known insecticide (Deng et al., 2016).
Anticancer Properties
A series of novel indole derivatives linked to the pyrazole moiety, designed via a molecular hybridization protocol, displayed significant antitumor activity. Hassan et al. (2021) highlighted two compounds with excellent anticancer inhibition performance against the HepG2 cancer cell line, outperforming the standard reference drug doxorubicin (Hassan et al., 2021).
Novel Synthetic Methodologies
The synthesis of pyrazole derivatives has been explored through various methodologies. Neumann, Suri, and Glorius (2010) presented an efficient synthesis of pyrazoles via an oxidative C-C/N-N bond-formation cascade, highlighting the potential for creating biologically active compounds like Celecoxib and Fipronil (Neumann, Suri, & Glorius, 2010).
Eigenschaften
IUPAC Name |
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-12-8-13(2)18-16(9-12)14(3)19(22-18)20(26)25(7)11-15-10-17(24-23-15)21(4,5)6/h8-10,22H,11H2,1-7H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMUCUMMIFCAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N(C)CC3=CC(=NN3)C(C)(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-propyl-2-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5602645.png)
![1-ethyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B5602653.png)


![3-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-5-carboxamide](/img/structure/B5602680.png)

![2-[(3-bromo-4,5-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5602698.png)
![4-[(2-chloro-6-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5602703.png)
![6-tert-butyl-4-[(2-iodobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5602707.png)

![2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5602729.png)
![N-cyclopropyl-3-{1-isopropyl-5-[(isopropylamino)sulfonyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5602730.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea](/img/structure/B5602738.png)